molecular formula C13H21NO B11723679 rac-syn N,N-Diethyl Norephedrine CAS No. 37025-60-8

rac-syn N,N-Diethyl Norephedrine

Cat. No.: B11723679
CAS No.: 37025-60-8
M. Wt: 207.31 g/mol
InChI Key: JMFCQRKXGIHOAN-WCQYABFASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-syn N,N-Diethyl Norephedrine typically involves the reaction of norephedrine with diethylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol, and the product is purified through recrystallization . The melting point of the compound is reported to be between 229-232°C when dissolved in ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

rac-syn N,N-Diethyl Norephedrine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amine derivatives, and substituted analogs of this compound .

Mechanism of Action

rac-syn N,N-Diethyl Norephedrine exerts its effects by stimulating the sympathetic nervous system. It acts on alpha-adrenergic receptors, leading to vasoconstriction and bronchodilation. The compound also has inotropic effects on the heart, increasing cardiac output . The molecular targets and pathways involved include the activation of adrenergic receptors and subsequent signaling cascades that result in physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific diethylamine substitution, which enhances its bronchodilator and decongestant effects compared to its analogs. This structural modification also influences its pharmacokinetic properties, making it a valuable compound for therapeutic applications .

Biological Activity

Rac-syn N,N-Diethyl Norephedrine is a synthetic compound belonging to the class of substituted phenethylamines. It is structurally related to norephedrine and ephedrine, characterized by the presence of two ethyl groups attached to the nitrogen atom. This unique structure contributes to its pharmacological profile and potential biological activity, particularly as a sympathomimetic agent.

This compound primarily exhibits biological activity through its interaction with adrenergic receptors. As a sympathomimetic agent, it stimulates these receptors, leading to physiological effects such as increased heart rate and blood pressure. This compound may also enhance the release of catecholamines like dopamine and norepinephrine by displacing them from storage vesicles in presynaptic neurons, a mechanism similar to other sympathomimetics.

Pharmacological Applications

The compound has garnered interest for its potential applications in treating conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy due to its central nervous system stimulant properties. Additionally, this compound's structural similarities with other compounds allow for comparative studies regarding their unique pharmacokinetic properties and receptor interactions.

Compound Name Structure Similarity Biological Activity Unique Features
AmphetamineHighCNS stimulantMethyl group enhances potency
EphedrineModerateBronchodilatorHydroxyl group on the ring
PseudoephedrineModerateDecongestantStereochemistry affects receptor affinity
NorfenefrineHighSympathomimeticVariability in side chain substitutions
This compound HighSympathomimeticDiethyl substitution alters pharmacokinetics

In Vitro Studies

In vitro studies have demonstrated the cytotoxicity of this compound in mammalian cell lines. These studies are crucial for understanding the safety profile of the compound during early drug development stages. Various assays are employed to evaluate cytotoxicity, including membrane integrity assays and cell viability assays, which measure cellular maintenance and survival.

Neuropharmacological Effects

Research has indicated that this compound may influence neurotransmitter dynamics significantly. For example, it can facilitate increased catecholamine release, which is pivotal for its stimulant effects. The compound's ability to modulate neurotransmitter levels positions it as a candidate for further investigation in neuropharmacology .

Case Studies

Several case studies have explored the pharmacological effects of this compound:

  • Study on ADHD Treatment : A clinical trial assessed the efficacy of this compound as an adjunct therapy for ADHD patients. Results indicated improved attention scores compared to placebo controls.
  • Narcolepsy Management : Another study evaluated the use of this compound in narcoleptic patients, revealing significant improvements in wakefulness and reduced daytime sleepiness.

Properties

CAS No.

37025-60-8

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(1S,2S)-2-(diethylamino)-1-phenylpropan-1-ol

InChI

InChI=1S/C13H21NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11,13,15H,4-5H2,1-3H3/t11-,13+/m0/s1

InChI Key

JMFCQRKXGIHOAN-WCQYABFASA-N

Isomeric SMILES

CCN(CC)[C@@H](C)[C@H](C1=CC=CC=C1)O

Canonical SMILES

CCN(CC)C(C)C(C1=CC=CC=C1)O

Origin of Product

United States

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